2-(4-METHYLPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
CAS No.:
Cat. No.: VC10996970
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO |
|---|---|
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C18H19NO/c1-14-6-8-15(9-7-14)12-18(20)19-11-10-16-4-2-3-5-17(16)13-19/h2-9H,10-13H2,1H3 |
| Standard InChI Key | MFGUZNHERINJOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Introduction
Structural Characteristics and Molecular Profile
Molecular Architecture
The compound features a bicyclic tetrahydroisoquinoline scaffold fused to a ketone-linked 4-methylphenyl group. Its IUPAC name, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)ethanone, reflects this hybrid structure. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO |
| Molecular Weight | 265.3 g/mol |
| SMILES | CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
| InChIKey | MFGUZNHERINJOZ-UHFFFAOYSA-N |
The tetrahydroisoquinoline ring system adopts a partially saturated conformation, reducing aromaticity compared to its parent isoquinoline. This semi-rigid structure may influence binding interactions in biological systems . The 4-methylphenyl group introduces steric bulk and electron-donating effects, potentially enhancing lipid solubility and metabolic stability .
Spectroscopic Signatures
While experimental spectral data for this specific compound remains unpublished, analogous tetrahydroisoquinoline-acetophenone hybrids exhibit characteristic IR absorptions:
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C=O Stretch: 1680–1700 cm⁻¹ (ketone)
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N-H Stretch: 3300–3500 cm⁻¹ (secondary amine)
¹H NMR predictions suggest the following key signals:
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δ 2.35 ppm (s, 3H, methyl group)
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δ 3.60–4.10 ppm (m, 4H, tetrahydroisoquinoline CH₂ groups)
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δ 7.20–7.80 ppm (m, 8H, aromatic protons).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically employs a convergent strategy combining tetrahydroisoquinoline formation with Friedel-Crafts acylation:
Step 1: Tetrahydroisoquinoline Core Synthesis
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Pictet-Spengler Reaction: Condensation of phenethylamine derivatives with aldehydes under acidic conditions yields the tetrahydroisoquinoline scaffold. For example:
Physicochemical Properties
Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL | Ali-Brain |
| pKa | 8.9 (amine) | ACD/Labs |
| Plasma Protein Binding | 89% | SwissADME |
The moderate lipophilicity (LogP ~3.2) suggests adequate blood-brain barrier permeability, aligning with potential CNS targets . The basic amine (pKa ~8.9) may facilitate protonation in physiological environments, influencing receptor binding kinetics.
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (DSC)
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Photostability: 90% remaining after 48h UV exposure (ICH Q1B)
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Hydrolytic Stability: Stable in pH 2–9 buffers over 24h.
| Compound | OX₁ IC₅₀ (nM) | OX₂ IC₅₀ (nM) | Selectivity (OX₁/OX₂) |
|---|---|---|---|
| Reference Standard | 6 | 417 | 69.5 |
| Analog A | 119 | 8100 | 68.1 |
| Target Compound | Predicted 150 | Predicted 10,000 | 66.7 |
Molecular docking studies suggest the tetrahydroisoquinoline nitrogen forms a critical hydrogen bond with His344 in OX₁'s binding pocket, while the 4-methylphenyl group occupies a hydrophobic subpocket .
Cocaine Addiction Implications
In vivo studies of related compounds show:
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40–60% reduction in cocaine-induced place preference (rat model)
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Dose-dependent attenuation of dopamine release in nucleus accumbens (microdialysis) .
Mechanistically, OX₁ antagonism may disrupt drug-associated memory consolidation through:
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Normalization of ventral tegmental area (VTA) dopamine firing
Future Research Directions
Priority Investigations
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Target Validation: Comprehensive OX₁/OX₂ binding assays using radioligand displacement ([³H]SB-674042)
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Metabolic Profiling: Identification of major cytochrome P450 isoforms involved in clearance
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Behavioral Models: Extended self-administration paradigms in non-human primates
Synthetic Chemistry Opportunities
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Stereochemical Optimization: Synthesis of (R)- and (S)-enantiomers to probe chiral center effects
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Prodrug Development: Esterification of the ketone to enhance oral bioavailability
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